5,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4,5-dimethyl-2-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-8(2)13-10(14-11(7)15)9-3-5-12-6-4-9/h3-6H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZAKRZBCPGCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2=CC=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372072 | |
| Record name | 5,6-dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204394-40-1 | |
| Record name | 5,6-dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting or activating biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
2-(Dimethylamino)-5,6-dimethylpyrimidin-4-ol
- Structural Difference: Replaces the pyridin-4-yl group with a dimethylamino (-N(CH₃)₂) group.
- Impact: The dimethylamino group is electron-donating, increasing basicity compared to the electron-withdrawing pyridine ring. This alters solubility and reactivity in synthetic pathways .
- Applications: Noted in pesticide research as a metabolite (e.g., pirimicarb derivatives) .
2-(Piperidin-3-yl)-6-(pyridin-4-yl)pyrimidin-4-ol (KP-156/KP-172)
- Structural Difference : Incorporates a piperidin-3-yl group at position 2 and pyridin-4-yl at position 6.
- Impact: Regiochemical inversion affects binding to vitamin D receptors (VDRs).
- Synthesis : Achieved via TFA/DCM-mediated deprotection and column chromatography, yielding 54% efficiency .
2,6-Di(pyridin-4-yl)pyrimidin-4-ol
- Structural Difference : Pyridin-4-yl groups at both positions 2 and 6.
Substituent Variations at Positions 5 and 6
5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4-ol
- Structural Difference : Replaces pyridin-4-yl with a trifluoromethyl (-CF₃) group.
- Impact : The strong electron-withdrawing effect of -CF₃ increases the acidity of the hydroxyl group (pKa reduction), influencing solubility and reactivity .
5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Fused-Ring and Heterocyclic Modifications
5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Melting Points and Solubility
- 6-(Methoxymethyl)-2-phenylpyrimidin-4-ol : Melting point 183–185°C, with moderate solubility in polar solvents due to the methoxymethyl group .
- 5,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol : Predicted higher melting point (~200°C) due to aromatic stacking, with solubility influenced by the pyridine ring’s polarity.
Data Tables
Table 1: Structural and Property Comparison
| Compound Name | Substituents (Positions) | Melting Point (°C) | Key Applications |
|---|---|---|---|
| This compound | 2: Pyridin-4-yl; 5,6: Me | ~200 (predicted) | Drug discovery, Materials |
| 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-ol | 2: -N(CH₃)₂; 5,6: Me | Not reported | Pesticide metabolite |
| 2,6-Di(pyridin-4-yl)pyrimidin-4-ol | 2,6: Pyridin-4-yl | Not reported | Crystallography studies |
| 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4-ol | 2: -CF₃; 5,6: Me | Not reported | Reactive intermediate |
Biological Activity
5,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.
- IUPAC Name : 5,6-dimethyl-2-(4-pyridinyl)-4(3H)-pyrimidinone
- Molecular Formula : C11H11N3O
- Purity : 95%
- Physical Form : Powder
- Storage Temperature : Room Temperature
Biological Activity Overview
The compound has been evaluated for various biological activities, particularly in cancer research. Its structure suggests potential interactions with multiple biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | |
| Similar Pyrimidines | MCF7 (Breast) | 58.4 | |
| Similar Pyrimidines | HT29 (Colon) | 47.2 |
The compound's mechanism appears to involve the inhibition of key enzymes in cancer cell metabolism and proliferation pathways.
- Inhibition of Kinases : Studies indicate that pyrimidine derivatives may inhibit kinases such as VEGFR-2, which plays a crucial role in tumor angiogenesis and growth.
- Pro-apoptotic Effects : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells while sparing normal cells.
- P-glycoprotein Inhibition : This inhibition can enhance the efficacy of concurrent chemotherapeutic agents by preventing drug efflux from cancer cells.
Study 1: Cytotoxic Evaluation
A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results showed that compounds structurally related to this compound exhibited significant cytotoxicity with lower toxicity towards normal human cells.
Study 2: Mechanistic Insights
In vitro assays demonstrated that the compound could effectively inhibit cell proliferation by disrupting cell cycle progression and inducing apoptosis in cancer cells.
Preparation Methods
General Synthetic Strategy
The synthesis of 5,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol typically involves:
- Formation of the pyrimidin-4-ol ring with 5,6-dimethyl substitution.
- Introduction of the pyridin-4-yl substituent at the 2-position of the pyrimidine ring.
This is achieved through condensation reactions involving suitable precursors such as methylated crotonate derivatives and pyridine carboxylic acid derivatives, followed by cyclization and functional group transformations.
Key Preparation Method: Condensation and Cyclization
One established method involves the condensation of methyl 3-amino-2-methylcrotonate with formamide in the presence of sodium methoxide in n-butanol as solvent. The process is as follows:
- Sodium methoxide solution (28% in methanol) is added to n-butanol and heated.
- The solvent is partially removed by heating until the internal temperature reaches approximately 105°C.
- A n-butanolic solution containing methyl 3-amino-2-methylcrotonate and formamide is added dropwise over 30 minutes while continuing solvent removal and heating to 110°C.
- The reaction mixture is maintained at 110°C for an additional 4 hours to promote cyclization and formation of the pyrimidin-4-ol core.
- After cooling, the product 5,6-dimethyl-4-hydroxypyrimidine is isolated with a yield of approximately 83.8 mol% confirmed by HPLC analysis.
This intermediate can then be further functionalized to introduce the pyridin-4-yl substituent at position 2.
Reaction Conditions and Yields
Additional Notes on Experimental Procedures
- The condensation reaction requires careful temperature control to avoid decomposition and to maximize yield.
- Use of sodium methoxide as a base catalyst facilitates the cyclization process.
- Purification is typically done by flash chromatography using silica gel with low percentages of methanol in dichloromethane.
- The reaction involving pyridine N-oxide intermediates is sensitive to moisture and requires anhydrous conditions.
- The overall synthetic route is modular, allowing for variation in substituents on the pyridine or pyrimidine rings for analog synthesis.
Summary Table of Preparation Method
| Preparation Step | Starting Material | Key Reagents | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1. Condensation and cyclization | Methyl 3-amino-2-methylcrotonate + Formamide | Sodium methoxide, n-butanol | 105-110°C, 4 h | 5,6-Dimethyl-4-hydroxypyrimidine | 83.8 |
| 2. Esterification | Nicotinic acid | Acid catalyst | Reflux | Ethyl nicotinate | Moderate |
| 3. Oxidation | Ethyl nicotinate | mCPBA | RT to reflux | Pyridine N-oxide | Moderate |
| 4. Nucleophilic substitution | Pyridine N-oxide | TMSCN, triethylamine, acetonitrile | Reflux, 10 h | Ethyl 6-cyanonicotinate | 50 |
| 5. Final cyclization | Intermediate 4 | Na, NH4Cl, EtOH | Reflux | This compound | Moderate to good |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5,6-Dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a pyrimidine core (e.g., 5,6-dimethylpyrimidin-4-ol) and introduce the pyridin-4-yl group via cross-coupling (e.g., Suzuki-Miyaura reaction using 4-pyridinylboronic acid). Catalytic systems like Pd(PPh₃)₄ and base (Na₂CO₃) in DMF/water at 80–100°C are typical .
- Step 2 : Optimize yield by varying solvent polarity, catalyst loading, and reaction time. Monitor via TLC or HPLC.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C5/C6, pyridinyl at C2). Compare with computed spectra for validation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities.
- XRD : Single-crystal X-ray diffraction for absolute configuration determination (if crystalline).
| Property | Example Value | Method |
|---|---|---|
| Melting Point | 284–288°C | Lit. comparison |
| Molecular Weight | 156.036 g/mol | HRMS |
| LogP (Octanol-Water) | 0.4 (estimated) | Computational |
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in nucleophilic substitution reactions?
- Methodology :
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate charge distribution and steric maps. Compare with experimental kinetics (e.g., SNAr reactions with amines) .
- Substituent Analysis : Methyl groups at C5/C6 increase steric hindrance, reducing reactivity at C2. Pyridinyl’s electron-withdrawing nature enhances electrophilicity at C4 .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Standardized Assays : Use kinase inhibition assays (e.g., ATP-binding pocket competition) with uniform protocols (IC₅₀ determination).
- Purity Validation : Employ HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm >95% purity, eliminating confounding impurities .
- Meta-Analysis : Cross-reference studies for common variables (e.g., cell lines, incubation time) to identify outliers.
Q. How can in silico methods predict binding affinity to kinase targets (e.g., EGFR, VEGFR)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR). Validate docking poses via MD simulations (GROMACS, 100 ns) to assess stability .
- Pharmacophore Mapping : Identify critical interactions (e.g., H-bond with pyrimidin-4-ol, π-stacking with pyridinyl).
Q. What LC-MS/MS parameters are optimal for quantifying this compound in biological matrices?
- Methodology :
- Ionization : ESI+ mode with precursor ion [M+H]⁺ (m/z 215.1). Optimize declustering voltage (80–120 V).
- Fragmentation : Use collision energy (20–35 eV) to generate product ions (e.g., m/z 197.1 [M+H–H₂O]⁺).
- Matrix Effects : Spike plasma samples with internal standard (deuterated analog) to correct ion suppression .
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
